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Compound of Interest

Compound Name:
2-Fluoro-4-hydroxyphenylboronic

acid

Cat. No.: B591563 Get Quote

A comprehensive analysis of the spectroscopic characteristics of 2-Fluoro-4-
hydroxyphenylboronic acid is essential for its application in research and development,

particularly in the fields of medicinal chemistry and materials science. This technical guide

provides a summary of available spectroscopic data, detailed experimental protocols for

acquiring such data, and a workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-Fluoro-4-
hydroxyphenylboronic acid (CAS: 1376989-43-3).[1][2] It is important to note that while

extensive experimental data for this specific molecule is not widely published, the data

presented here is based on predictions and analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-Fluoro-4-
hydroxyphenylboronic acid. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides multiple

avenues for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Experimental data for 2-Fluoro-4-
hydroxyphenylboronic acid was not available in the search results. The following are

expected chemical shift ranges based on the analysis of similar fluorinated and hydroxylated

phenylboronic acids.
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¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)

Aromatic CH 6.5 - 7.5 Aromatic C-B 120 - 130

Ar-OH 9.0 - 10.0 Aromatic C-F
155 - 165 (d, ¹JCF ≈

240-250 Hz)

B(OH)₂ 4.5 - 5.5 Aromatic C-OH 150 - 160

Aromatic CH 110 - 135

Table 2: Expected ¹⁹F and ¹¹B NMR Data Note: The following are expected chemical shift

ranges and characteristics.

Nucleus
Expected Chemical Shift (δ,

ppm)

Expected Multiplicity &

Coupling

¹⁹F -110 to -130

Singlet or complex multiplet

due to coupling with aromatic

protons.

¹¹B +28 to +32
Broad singlet, characteristic of

a trigonal planar boronic acid.

Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in 2-Fluoro-4-
hydroxyphenylboronic acid.

Table 3: Characteristic IR Absorption Bands Note: Specific experimental IR spectrum for 2-
Fluoro-4-hydroxyphenylboronic acid was not found. The table lists expected absorption

frequencies for its functional groups.
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H
Stretching (phenol and boronic

acid)
3200 - 3600 (broad)

Aromatic C-H Stretching 3000 - 3100

Aromatic C=C Stretching 1500 - 1600

B-O Stretching 1300 - 1400

C-F Stretching 1150 - 1250

B-OH Bending 650 - 750

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Predicted m/z Values for Common Adducts Note: The following are predicted mass-to-

charge ratios for 2-Fluoro-4-hydroxyphenylboronic acid (Molecular Weight: 155.92 g/mol ).

[2][3]

Adduct Predicted m/z

[M+H]⁺ 157.04668

[M+Na]⁺ 179.02862

[M-H]⁻ 155.03212

[M+NH₄]⁺ 174.07322

[M+K]⁺ 195.00256

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2-Fluoro-4-hydroxyphenylboronic acid in 0.5-0.7 mL of a suitable

deuterated solvent. Due to the tendency of boronic acids to form oligomers, which can

lead to broad and poorly resolved spectra, solvents like methanol-d₄ are often preferred.[4]

Other options include DMSO-d₆ or acetone-d₆.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024

or more) to achieve a good signal-to-noise ratio.

For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient. Proton decoupling

can be used to simplify the spectrum.[5][6]

For ¹¹B NMR, a one-pulse experiment is also used. The spectrum should be referenced to

BF₃·OEt₂.[7][8]

IR Spectroscopy
Sample Preparation (Thin Solid Film Method):[9][10]

Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent like methylene

chloride or acetone.[9][11]

Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[12]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.
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Ensure the film is not too thick to avoid total absorption of the IR beam.[9]

Data Acquisition:

Place the salt plate in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean salt plate and subtract it from the sample

spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.[13]

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

Use an appropriate ionization technique. Electrospray ionization (ESI) is commonly used

for organoboron compounds.[14] Both positive and negative ion modes should be tested

to determine which gives a better signal.

Acquire a full scan mass spectrum to determine the molecular ion peak and any adducts.

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data,

which can aid in structural confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 2-Fluoro-4-hydroxyphenylboronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://sciex.com/content/dam/SCIEX/pdf/posters/amer/asms2023/pharma/715_Thursday_Chen_Steed.pdf
https://www.researchgate.net/publication/289456273_Mass_spectrometnc_analysis_for_organic_boron_compounds
https://www.benchchem.com/product/b591563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis

Final Characterization

2-Fluoro-4-hydroxyphenylboronic acid

Dissolve in
deuterated solvent

Prepare KBr pellet
or thin film

Dissolve in
volatile solvent

NMR Spectrometer
(¹H, ¹³C, ¹⁹F, ¹¹B) FTIR Spectrometer Mass Spectrometer

(e.g., ESI-MS)

Chemical Shifts
Coupling Constants

Functional Group
Identification

Molecular Weight
Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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